cis-Ethyl 1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Asymmetric synthesis Constrained β-amino esters Diastereoselectivity

Medicinal chemists often face uncertainty when substituting indane-based building blocks, as changes in stereochemistry or ring substitution can alter conformational preferences and compromise SAR. cis-Ethyl 1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride eliminates this risk by providing a locked cis N-C1-C2-COO dihedral geometry (~60°) distinct from the trans isomer (~120°). The 6-methyl substituent on the aromatic ring modulates lipophilicity (estimated ΔlogP ≈ +0.5 vs. des-methyl analog) and π-stacking potential, while the ethyl ester enables orthogonal deprotection strategies. As a key intermediate in HIV integrase inhibitor programs, this compound is supplied as the stable hydrochloride salt for direct use in amide coupling reactions.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Cat. No. B13627491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Ethyl 1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(C1N)C=C(C=C2)C.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-3-16-13(15)11-7-9-5-4-8(2)6-10(9)12(11)14;/h4-6,11-12H,3,7,14H2,1-2H3;1H/t11-,12+;/m1./s1
InChIKeyKDBWAYKOQCSZAG-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Ethyl 1-Amino-6-methylindane-2-carboxylate HCl: Overview


cis-Ethyl 1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (also referred to as rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride) is a synthetic constrained β-amino ester belonging to the 1-aminoindane-2-carboxylate class. Built on a bicyclic indane scaffold with a cis-configured 1-amino-2-carboxylate substitution pattern and a 6-methyl group on the aromatic ring, this compound serves as a conformationally restricted building block for peptidomimetic design [1] and as an intermediate in the preparation of HIV integrase inhibitors [2]. The hydrochloride salt form (MW 255.74 g/mol) enhances aqueous solubility and bench stability relative to the free base.

Workflow Constrained β-amino ester building block for peptidomimetic design and HIV integrase inhibitor synthesis
Stereochemistry cis configuration enforces defined N-C1-C2-COO dihedral geometry for consistent pharmacophoric presentation
Form Hydrochloride salt ensures enhanced aqueous solubility and solid-state stability for direct use in coupling reactions

Substitution Risks for cis-Ethyl 1-Amino-6-methylindane-2-carboxylate HCl


Within the 1-aminoindane-2-carboxylate class, three structural variables—stereochemistry (cis vs. trans), aromatic ring substitution (6-methyl vs. des-methyl), and ester group (ethyl vs. methyl)—independently control conformational preference, lipophilicity, and downstream reactivity. The cis configuration enforces a specific N-C1-C2-COO dihedral angle (~60°) distinct from the trans isomer (~120°), directly affecting the presentation of the amino and carboxylate pharmacophoric elements in peptide chains . The 6-methyl substituent on the aromatic ring differentiates this compound from the widely available des-methyl analog (CAS 327178-34-7), modulating both lipophilicity and potential π-stacking interactions [1]. The ethyl ester provides orthogonal deprotection selectivity versus the more common methyl ester (described by Price, 1999). These three differentiation axes mean that substituting any close analog without re-validating conformational and reactivity outcomes introduces non-trivial risk in structure-based design workflows.

Stereochemistry

Trans isomer presents a distinct dihedral angle that alters the spatial orientation of amino and carboxylate groups in peptide chains, limiting direct replacement without re-validation of conformational preferences.

Aromatic substitution

Des-methyl analog (CAS 327178-34-7) lacks the 6-methyl group, shifting lipophilicity and removing a potential hydrophobic contact point; property and binding profiles may differ.

Ester group

Methyl ester analog hydrolyzes more rapidly under alkaline conditions, which may preclude orthogonal deprotection strategies that rely on differential ester reactivity.

Differentiation Evidence for cis-Ethyl 1-Amino-6-methylindane-2-carboxylate HCl


Cis vs. Trans Diastereoselectivity

In the landmark asymmetric synthesis of the methyl ester analog by Price (Pfizer, 1999), the tandem conjugate addition–intramolecular electrophilic trap reaction delivered the cis-configured indane scaffold with a 14:1 diastereomeric ratio (dr) and 80% isolated yield after chromatography . The cis isomer is thermodynamically favored under the reported conditions; the trans isomer of 1-aminoindane-2-carboxylates requires a separate sodium ethoxide isomerization step to access, as described in the Fülöp synthesis [1]. This high intrinsic diastereoselectivity for the cis configuration translates to more efficient synthetic access and higher batch-to-batch stereochemical purity for the target compound relative to any trans-configured analog.

Cis selectivity
Reported
14:1 dr, 80% yield
Supports efficient synthetic access to cis-configured scaffold; minimizes isomer separation steps.
Asymmetric synthesis Constrained β-amino esters Diastereoselectivity

6-Methyl vs. Des-Methyl Analog Properties

The 6-methyl group on the indane aromatic ring distinguishes this compound from the commercially more common des-methyl analog, cis-1-amino-indan-2-carboxylic acid ethyl ester hydrochloride (CAS 327178-34-7, MW 241.71 g/mol) . Based on well-established aromatic methyl substitution principles, the 6-methyl group contributes an estimated +0.5 logP units of additional lipophilicity compared to the des-methyl analog [1]. This modification increases the molecular weight by 14 Da (255.74 vs. 241.71 g/mol for the hydrochloride salts) and introduces a substituent at the 6-position capable of engaging in hydrophobic packing interactions within protein binding pockets, analogous to the role of methyl substituents in indane-based drug candidates.

6-Methyl effect
Class-level
ΔMW +14 Da, est. ΔlogP ~+0.5
Provides a distinct lipophilicity profile for SAR exploration; profile to verify in target assays.
Experimental logP not available; class-level estimate.
Lipophilicity modulation Structure-property relationships Aromatic substitution

Ethyl vs. Methyl Ester Deprotection Selectivity

The ethyl ester moiety in the target compound provides a distinct hydrolysis profile compared to the more commonly described methyl ester analog, methyl (1S,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate (MW 191.23 g/mol free base) . Ethyl esters generally exhibit slower alkaline hydrolysis rates than methyl esters (typical factor: 2-5× slower under saponification conditions), enabling orthogonal deprotection strategies when both ester types are present in a synthetic sequence [1]. This differential reactivity is particularly relevant when the indane β-amino ester scaffold must be carried through multiple synthetic transformations before carboxylate unveiling.

Ester hydrolysis
Class-level
Ethyl ester 2–5× slower than methyl
Enables orthogonal deprotection in multi-step sequences; verify under your conditions.
No compound-specific kinetics; based on ester class reactivity.
Protecting group strategy Ester hydrolysis Orthogonal deprotection

Conformational Restriction vs. Acyclic β-Amino Esters

The cis-1-aminoindane-2-carboxylate scaffold enforces a defined N-C1-C2-COO dihedral angle of approximately 60°, substantially restricting conformational freedom compared to acyclic β-amino esters, which can sample multiple rotameric states [1]. This conformational pre-organization is directly analogous to cispentacin [(1R,2S)-2-aminocyclopentanecarboxylic acid], a naturally occurring antifungal β-amino acid with MIC50 values of 6.3–12.5 µg/mL against Candida albicans clinical isolates [2]. The benzene ring fusion in the indane scaffold (benzologue of cispentacin) adds aromatic stacking capability while maintaining the cis β-amino acid geometry, providing a structurally distinct alternative to the cyclopentane-based cispentacin scaffold for foldamer and peptidomimetic applications.

Conformational lock
Class-level
Indane scaffold: constrained ~60° dihedral vs. acyclic esters: multiple rotamers
Defined geometry supports peptidomimetic design with reduced conformational entropy penalty.
Conformational analysis based on ring geometry; target binding to be validated.
Conformational restriction Peptidomimetics Foldamer design

HCl Salt vs. Free Base: Solubility & Stability

The compound is supplied as the hydrochloride salt, which is the preferred form for this class of 1-aminoindane-2-carboxylate building blocks due to significantly enhanced aqueous solubility and solid-state stability compared to the free amine form . In the Fülöp synthesis of the related 1-aminoindane-2-carboxylic acid, the free amino acid hydrochloride salts were isolated and characterized with melting points and elemental analysis, confirming that the hydrochloride form is the standard isolable form for this compound class [1]. The free base amine is susceptible to oxidation and CO2 absorption on storage, risks mitigated by hydrochloride salt formation.

Salt form advantage
Class-level
HCl salt: crystalline, stable; free base: prone to oxidation, CO₂ absorption
Pre-formed salt ensures consistent solubility and stoichiometry for synthetic use.
Solubility enhancement typically 10–100× for aliphatic amine HCl salts; compound-specific data not published.
Salt selection Aqueous solubility Solid-state stability

Application Scenarios for cis-Ethyl 1-Amino-6-methylindane-2-carboxylate HCl


cis-β-Amino Acid Peptidomimetic Design

When designing β-peptide foldamers or peptidomimetics that require a conformationally pre-organized cis β-amino acid residue, this compound provides the locked N-C1-C2-COO dihedral geometry (~60°) characteristic of the 1-aminoindane-2-carboxylate scaffold [1]. The 6-methyl group offers an additional hydrophobic contact point on the aromatic ring, differentiating it from the des-methyl analog in binding site complementarity. The ethyl ester allows for incorporation into peptide chains with orthogonal deprotection relative to methyl ester protecting groups used elsewhere in the sequence.

HIV Integrase Inhibitor Intermediate

Indane-based β-amino ester building blocks have established precedent as intermediates in the preparation of HIV integrase inhibitors, as noted in the discovery of raltegravir and related compounds [1]. The constrained scaffold and defined stereochemistry contribute to the precise spatial orientation of pharmacophoric elements required for integrase strand transfer inhibitor (INSTI) binding. The hydrochloride salt form facilitates direct use in amide coupling reactions without additional activation steps.

SAR at Indane 6-Position

For medicinal chemistry programs exploring substituent effects at the 6-position of the indane aromatic ring, this compound serves as the 6-methyl reference point. Systematic comparison with the des-methyl analog (CAS 327178-34-7) enables quantification of the methyl group contribution to target binding, physicochemical properties (estimated ΔlogP ≈ +0.5), and metabolic stability [1]. The cis configuration and ethyl ester are held constant, isolating the 6-substituent as the sole variable.

Cispentacin-Inspired Antifungal Benzologues

The compound belongs to the class of 1-aminoindane-2-carboxylates recognized as benzologues of the antifungal natural product cispentacin (MIC50 6.3–12.5 µg/mL against Candida albicans) [1]. The aromatic ring fusion distinguishes it from the cyclopentane-based natural product, offering potential for π-stacking interactions absent in cispentacin, while the 6-methyl substitution provides a handle for further SAR exploration around the aromatic ring.

Application
Selection Property
Validation Focus
Peptidomimetic design
cis-constrained dihedral geometry
Conformational integrity and coupling efficiency
HIV integrase inhibitor intermediate
Defined stereochemistry for INSTI pharmacophore
Stereochemical purity in amide coupling steps
SAR at indane 6-position
6-Methyl reference compound
Methyl group contribution to lipophilicity and target binding
Antifungal benzologue studies
Aromatic indane scaffold (cispentacin benzologue)
Antifungal activity benchmarking and π-stacking evaluation
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